5-羟基黄樟素

描述

Synthesis Analysis

The synthesis of 5-hydroxylaminoisoxazole derivatives, which are structurally related to 5-Hydroxyxanthotoxin, has been achieved through heterocyclization reactions. These reactions involve the treatment of unsaturated esters with tetranitromethane in the presence of triethylamine, followed by the reduction of the resulting 5-nitroisoxazoles using SnCl2 and THF. This method has proven to be versatile and has led to the creation of novel compounds with adamantane moieties .

Molecular Structure Analysis

The molecular structure of these isoxazole derivatives is significant in their biological activity. The structure-activity relationship (SAR) studies have shown that the hydrophobicity of the molecule, particularly the substituent attached to the carbonyl of the hydroxamate, is a primary factor influencing the inhibitory potency against 5-lipoxygenase. The SAR also indicates that the presence of an alkyl group on the hydroxamate nitrogen, electron-withdrawing substituents, and conjugation to an aromatic system enhance inhibitory activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds have been optimized for efficiency and regioselectivity. The preparation of 5-hydroxy-2-isoxazolines, which are key intermediates, allows for the further synthesis of isoxazoles, beta-lactams, and gamma-amino alcohols. These intermediates are crucial as they are embedded in the skeletons of various bioactive natural products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized isoxazole derivatives have been evaluated through their antioxidative activity, inhibition of lipoxygenases, and impact on rat liver mitochondria. The compounds exhibit moderate antiradical activity and strong inhibition of soybean lipoxygenase. They also inhibit Fe(2+)- and Fe(3+)-induced lipid peroxidation in rat brain cortex homogenate. Importantly, these derivatives enhance the phosphorylating respiratory activity of mitochondria without exhibiting toxicity towards primary cultures of rat cortex neurons .

Biological Evaluation and Case Studies

The biological evaluation of these hydroxamic acid derivatives has revealed differential effects on various enzymes such as 5-lipoxygenase, 12-lipoxygenase, and cyclooxygenase from neutrophils. The structure-activity relationship suggests that it is possible to design molecules that specifically inhibit one or more of these enzymes. Some of these compounds have been tested in vivo and have shown potent activity in models of systemic anaphylaxis mediated by leukotrienes and in models of arachidonic acid-induced inflammation .

科学研究应用

植物防御机制

5-羟基黄樟素作为次生代谢产物,已在植物防御机制的背景下得到广泛研究。在禾本科植物中,类似的异羟肟酸在防御谷物免受各种病虫害和化感作用方面发挥着至关重要的作用。这些化合物还参与除草剂的解毒 (Niemeyer,1988)。

药理研究

在药理研究领域,具有与 5-羟基黄樟素相似的结构或官能团的化合物因其潜在的治疗应用而受到研究。例如,选择性血清素再摄取抑制剂氟西汀的发现和开发基于增强血清素神经传递的假设,血清素神经传递与 5-羟基黄樟素共享一个官能团(羟基) (Wong、Perry 和 Bymaster,2005)。

抗炎应用

有研究探索了与 5-羟基黄樟素在结构上相关的化合物的抗炎潜力。例如,具有结构相似性的异羟肟酸已显示出对环氧合酶和 5-脂氧合酶的双重抑制特性,表明在皮肤病中具有局部抗炎治疗的潜力 (Hamer 等人,1996)。

心血管作用

类似化合物的血管作用也已得到探索。例如,与 5-羟基黄樟素共享羟基官能团的 5-羟甲基糠醛已显示出通过抑制 L 型 Ca2+ 电流介导的心脏保护作用,表明在心血管疾病中具有潜在的治疗应用 (Wölkart 等人,2017)。

神经学研究

5-羟基黄樟素等化合物已被用于研究其对神经递质(如血清素 (5-HT))在各种神经和精神疾病中的影响。例如,已在行为范式中分析了血清素能药物的作用,以了解其对焦虑和抑郁的影响 (Rodgers、Perrault、Sanger 和 Griebel,1997)。

安全和危害

In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

未来方向

While there are no explicit future directions mentioned in the retrieved sources, it is noted that 5-Hydroxyxanthotoxin is involved in the early iron deficiency response, possibly through an IDE1-like mediated pathway . This suggests potential areas of future research in understanding the role of 5-Hydroxyxanthotoxin in plant physiology and its potential applications in agriculture.

作用机制

Target of Action

5-Hydroxyxanthotoxin, also known as 5-Hydroxy-8-methoxypsoralen, is a metabolite of Xanthotoxin . Its primary target is Cytochrome P450 (CYP) . CYP is a large and diverse group of enzymes that catalyze the oxidation of organic substances. They play a crucial role in drug metabolism and bioactivation .

Mode of Action

5-Hydroxyxanthotoxin acts as a potent tricyclic furocoumarin suicide inhibitor of CYP . This means it binds to CYP and inhibits its activity, leading to changes in the metabolism of various substances within the body .

Result of Action

The inhibition of CYP by 5-Hydroxyxanthotoxin can lead to changes in the metabolism of various substances within the body. This can have a range of effects at the molecular and cellular level, depending on the specific substances affected. For example, Xanthotoxin is used to treat conditions like psoriasis, eczema, vitiligo, and some cutaneous lymphomas, often in conjunction with exposure to sunlight . It’s possible that 5-Hydroxyxanthotoxin may have similar applications, but more research is needed to confirm this.

属性

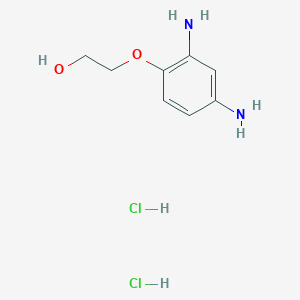

IUPAC Name |

4-hydroxy-9-methoxyfuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c1-15-12-10-7(4-5-16-10)9(14)6-2-3-8(13)17-11(6)12/h2-5,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFCGZWOHNGDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419640 | |

| Record name | 5-Hydroxyxanthotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxyxanthotoxin | |

CAS RN |

7471-73-0 | |

| Record name | 5-Hydroxy-8-methoxypsoralen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7471-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 401277 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007471730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC401277 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxyxanthotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-Hydroxyxanthotoxin in the biosynthesis of isopimpinellin?

A1: 5-Hydroxyxanthotoxin serves as a direct precursor to isopimpinellin in a biosynthetic pathway present in certain plants like Ruta graveolens (common rue). Research has shown that specific enzymes called O-methyltransferases present in Ruta graveolens cell extracts can catalyze the methylation of 5-Hydroxyxanthotoxin, ultimately yielding isopimpinellin []. This suggests that 5-Hydroxyxanthotoxin represents a key intermediate step in the formation of isopimpinellin within these plant systems.

Q2: Does the plant favor the 5-Hydroxyxanthotoxin pathway for isopimpinellin production?

A2: While 5-Hydroxyxanthotoxin can be directly converted to isopimpinellin, studies using labeled precursors in Heracleum lanatum (Masterwort) and Ruta graveolens cell cultures suggest that the pathway may not be the primary route []. Xanthotoxin, not 5-Hydroxyxanthotoxin, appears to be a more efficient precursor to isopimpinellin in these systems. Researchers hypothesize that this preference stems from a faster rate of xanthotoxin hydroxylation compared to the utilization of bergapten, another precursor, in the same pathway [].

Q3: Has 5-Hydroxyxanthotoxin been isolated from any natural sources?

A3: Yes, 5-Hydroxyxanthotoxin has been identified in the roots of Angelica dahurica cv. Qibaizhi, a plant used in traditional Chinese medicine []. This finding highlights the presence of this compound in natural sources and suggests its potential relevance in the context of traditional medicine practices.

Q4: How does elicitor treatment impact the enzymes involved in isopimpinellin biosynthesis?

A4: Elicitor treatment of parsley (Petroselinum crispum) cell cultures stimulates the activity of S-adenosyl-ʟ-methionine: xanthotoxol O-methyltransferase, the enzyme responsible for converting xanthotoxol to xanthotoxin []. This activity increase precedes the accumulation of xanthotoxin in the cell culture. As xanthotoxin is the preferred precursor to isopimpinellin, the elicitor indirectly impacts isopimpinellin production by boosting the levels of its precursor. This finding suggests a regulated enzymatic response to external stimuli in the biosynthesis of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)